molecular formula C21H20F2N2O3S2 B2512055 N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide CAS No. 942001-82-3

N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2512055
CAS No.: 942001-82-3
M. Wt: 450.52
InChI Key: REZSPPDIBKAECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative characterized by a 2,6-difluorobenzyl group and a 3,5-dimethoxybenzylthio substituent on the thiazole ring.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O3S2/c1-27-15-6-13(7-16(9-15)28-2)11-29-21-25-14(12-30-21)8-20(26)24-10-17-18(22)4-3-5-19(17)23/h3-7,9,12H,8,10-11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZSPPDIBKAECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H20F2N2O3S2
  • Molecular Weight : 450.52 g/mol
  • IUPAC Name : N-[(2,6-difluorophenyl)methyl]-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide

This structure indicates the presence of functional groups that may contribute to its biological activity, such as thiazole and methoxy substituents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the difluorobenzyl and methoxybenzyl groups via nucleophilic substitution.
  • Acetamide formation through acylation reactions.

Anticancer Potential

Studies have shown that thiazole derivatives can possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways. For example, compounds with methoxy substitutions have demonstrated enhanced cytotoxicity against cancer cell lines in vitro.

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds similar to this compound. Research indicates that certain acetamides can protect neuronal cells from oxidative stress and excitotoxicity. The neuroprotective effects are often assessed using models like PC12 cells subjected to neurotoxic agents.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimycobacterial Evaluation : A study highlighted the synthesis and evaluation of similar thiazole derivatives against Mycobacterium tuberculosis, noting that modifications in the benzyl group significantly impacted activity levels .
  • Cytotoxicity Assays : Research on thiazole-based compounds revealed varying degrees of cytotoxicity against different cancer cell lines (e.g., MCF-7 breast cancer cells), with some derivatives showing IC50 values in the low micromolar range .
  • Neuroprotection Studies : Compounds structurally related to this acetamide have been shown to enhance cell viability in models of oxidative stress, indicating a protective role against neurodegenerative conditions .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialPotential activity against bacterial strains
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress in neurons

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of compounds similar to N-(2,6-difluorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is in the treatment of seizure disorders. Research indicates that derivatives of N-benzyl 2-amino acetamides exhibit significant anticonvulsant activity. For instance, studies have shown that certain substituted N-benzyl 2-amino acetamides demonstrated enhanced efficacy in animal models, with effective doses lower than those of established treatments like phenobarbital .

Table 1: Anticonvulsant Efficacy of Related Compounds

Compound NameED50 (mg/kg)Reference
Phenobarbital22
N-benzyl 2-amino-3-methylbutanamide13-21
(R)-N-benzyl 2-amino-3-methoxypropionamide8.9

Antimicrobial Properties

Another significant area of application for this compound is its potential antimicrobial properties. In studies focusing on thiazole derivatives, it was found that modifications to the thiazole ring could enhance antimicrobial activity against various pathogens. The presence of specific substituents, such as methoxy groups, was noted to improve efficacy against bacterial strains .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure affect biological activity. For this compound, SAR studies have indicated that electron-withdrawing groups enhance anticonvulsant activity while electron-donating groups may reduce it. This insight is vital for the rational design of more effective therapeutic agents .

Neuroprotective Effects

Compounds with similar structural features have also been studied for their neuroprotective effects. Research has suggested that these compounds can modulate sodium channels and influence neuronal excitability, making them candidates for further investigation in neurodegenerative diseases and conditions characterized by hyperexcitability .

Case Studies and Experimental Findings

Several experimental studies have documented the pharmacological profiles of compounds related to this compound:

  • Study on Anticonvulsant Activity : In a maximal electroshock seizure test conducted on rodents, select derivatives exhibited protective indices comparable to established antiseizure medications, highlighting their potential as new therapeutic agents .
  • Antimicrobial Evaluation : Thiazole derivatives were evaluated against clinical isolates of bacteria and showed promising results in inhibiting growth, suggesting their utility in developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) N-(2,6-difluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide (CAS: 941922-87-8)
  • Structure : Differs by the substitution of the 3,5-dimethoxybenzyl group with a 4-fluorobenzylthio moiety.
  • Molecular Formula : C₁₉H₁₅F₃N₂OS₂ (MW: 408.5) .
  • Fluorine substitution may enhance metabolic stability but reduce polar surface area.
(b) 2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide (CAS: 921875-24-3)
  • Structure : Replaces the benzylthio group with a cyclohexylureido substituent.
  • Molecular Formula : C₁₉H₂₂F₂N₄O₂S (MW: 408.5) .
  • Key Differences: The ureido group introduces hydrogen-bonding capacity, which may improve target binding affinity.

Core Scaffold Modifications

(a) Triazinoindole-Based Acetamides ()
  • Examples: Compounds 23–27 (e.g., N-(4-bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide).
  • Key Differences: Triazinoindole cores replace thiazole rings, altering π-π stacking interactions. Bromine/phenoxy substituents modulate steric bulk and electronic effects. Purity: >95% via standardized coupling reactions (e.g., acid-amine condensation) .
(b) 1,2,4-Triazole Derivatives ()
  • Examples : 5-(4-Sulfonylphenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones.
  • Key Differences :
    • Triazole rings instead of thiazoles, with sulfonyl groups enhancing polarity.
    • Tautomeric equilibria (thione-thiol) observed in IR/NMR spectra (e.g., νC=S at 1247–1255 cm⁻¹) .

Substituent Effects on Properties

Compound Substituent (Thiazole-2-position) Molecular Formula MW (g/mol) Key Properties (Inferred)
Target Compound 3,5-Dimethoxybenzylthio C₂₁H₂₁F₂N₂O₃S₂ ~454 Increased solubility (methoxy groups)
941922-87-8 () 4-Fluorobenzylthio C₁₉H₁₅F₃N₂OS₂ 408.5 Higher metabolic stability
921875-24-3 () 3-Cyclohexylureido C₁₉H₂₂F₂N₄O₂S 408.5 Enhanced lipophilicity

Research Implications and Gaps

  • Biological Activity: No direct data on the target compound’s activity are available in the evidence.
  • Characterization Gaps : Melting points, solubility, and spectral data (e.g., ¹H-NMR) for the target compound are unreported but could be inferred from analogs (e.g., IR νC=O at ~1663–1682 cm⁻¹ in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.